molecular formula C11H12F2O3 B8000864 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane

2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B8000864
M. Wt: 230.21 g/mol
InChI Key: JCAXGDHHIOSSKL-UHFFFAOYSA-N
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Description

2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,5-difluorophenol with ethylene oxide to form 2-(2,5-difluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dichloroethane in the presence of a base to form the final product, this compound. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and difluorophenoxy group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,4-Difluorophenoxy)ethyl)-1,3-dioxolane
  • 2-(2-(3,5-Difluorophenoxy)ethyl)-1,3-dioxolane
  • 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane

Uniqueness

2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interaction profiles compared to its analogs .

Properties

IUPAC Name

2-[2-(2,5-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAXGDHHIOSSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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